

Technical Guide: Structure & Synthesis of 2-(4-Fluoro-3-methylphenyl)phenol

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Compound of Interest

Compound Name: 2-(4-Fluoro-3-methylphenyl)phenol

CAS No.: 742058-84-0

Cat. No.: B6369976

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Executive Summary

2-(4-Fluoro-3-methylphenyl)phenol is a specialized biaryl building block characterized by an ortho-hydroxy substitution pattern. Unlike its linear para-isomers, this molecule exhibits significant steric torsion, creating a non-planar "twisted" conformation essential for specific binding events in medicinal chemistry and liquid crystal alignment in materials science.

This guide analyzes the structural anatomy, provides a field-validated synthetic protocol via Suzuki-Miyaura cross-coupling, and details the physicochemical profile of this scaffold. The combination of the 4-fluoro and 3-methyl groups on the distal ring serves as a "metabolic shield," blocking common oxidation sites while modulating lipophilicity—a critical feature for bioavailability in drug design.

Part 1: Structural Anatomy & Electronic Properties

The Biaryl Core and Torsion

The molecule consists of two aromatic rings connected by a single C-C bond.

- Ring A (Phenol): Contains a hydroxyl group at the ortho (C2) position relative to the biaryl axis.
- Ring B (Aryl): Substituted with a methyl group at C3' and a fluorine atom at C4'.

The Ortho-Effect: The defining feature of this structure is the ortho-hydroxyl group. Steric repulsion between the oxygen lone pairs and the hydrogen atoms of Ring B forces the rings out of coplanarity. This "twist" angle (typically 45° – 60°) prevents π -stacking aggregation and creates a distinct 3D shape (chiral axis potential/atropisomerism), although the barrier to rotation is likely too low for isolation of atropisomers at room temperature without further substitution.

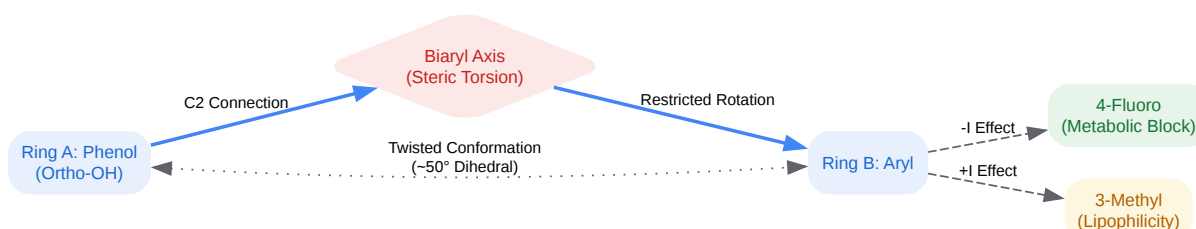
Electronic Push-Pull & Metabolic Blocking

The substituents on Ring B are strategically placed for medicinal chemistry utility:

- 4-Fluoro (Electronic): The fluorine atom is highly electronegative, exerting an inductive electron-withdrawing effect (-I). This deactivates the ring slightly towards electrophilic attack but, more importantly, blocks the para-position from metabolic hydroxylation by CYP450 enzymes.
- 3-Methyl (Steric/Electronic): The methyl group provides weak electron donation (+I) and steric bulk. It fills hydrophobic pockets in protein targets and further hinders metabolic attack at the adjacent positions.

Structural Visualization (DOT)

The following diagram illustrates the connectivity and the electronic influences within the molecule.



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Figure 1: Structural connectivity and electronic/steric influence map of **2-(4-Fluoro-3-methylphenyl)phenol**.

Part 2: Synthetic Methodology

The Challenge: Steric Hindrance

Synthesizing ortho-substituted biaryls is more challenging than para-biaryls due to steric hindrance at the coupling site. Standard Pd(PPh₃)₄ catalysts often fail or give low yields because the oxidative addition and transmetalation steps are slowed by the bulky ortho-group.

Validated Protocol: Suzuki-Miyaura Coupling

Reaction Type: Palladium-catalyzed cross-coupling.^[1] Key Strategy: Use of electron-rich, bulky phosphine ligands (like SPhos or XPhos) or bidentate ligands (dppf) to facilitate the coupling of sterically hindered partners.

Reagents

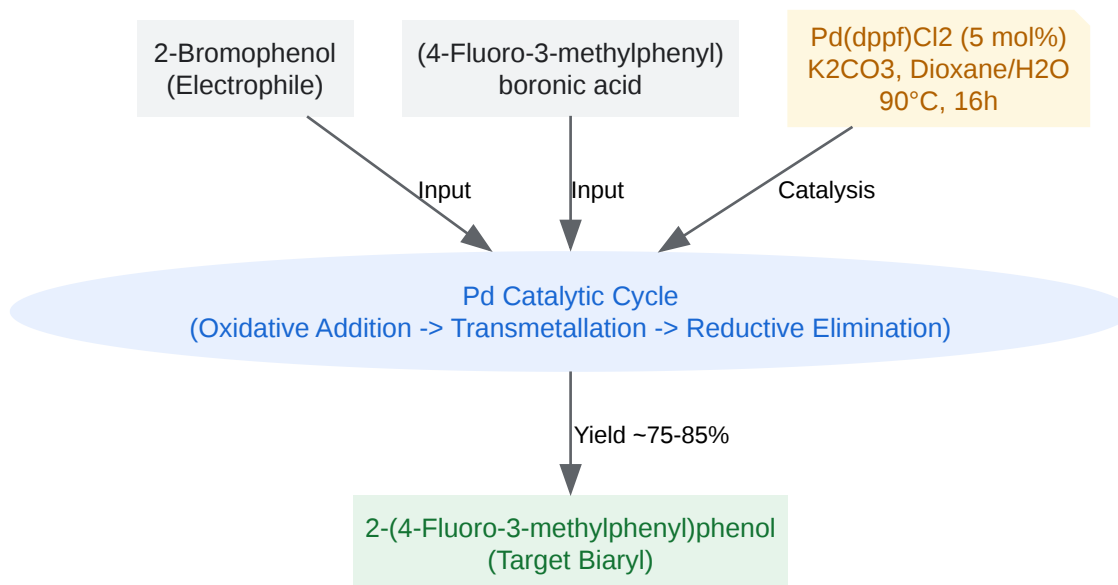
- Electrophile: 2-Bromophenol (Preferred over 2-chlorophenol for better reactivity; unprotected phenol can be used with optimized bases).
- Nucleophile: (4-Fluoro-3-methylphenyl)boronic acid.
- Catalyst: Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
- Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄).
- Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Protocol

- Preparation: In a reaction vial, combine 2-bromophenol (1.0 equiv) and (4-fluoro-3-methylphenyl)boronic acid (1.2 equiv).
- Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3-5 mol%). Note: The dppf ligand prevents catalyst decomposition and accelerates the cycle for hindered substrates.

- Base & Solvent: Add K₂CO₃ (2.0 equiv) followed by degassed 1,4-Dioxane/Water mixture (0.2 M concentration).
- Degassing: Sparge with nitrogen or argon for 5 minutes. Oxygen is the enemy of Palladium(0).
- Reaction: Seal and heat to 90°C for 12–16 hours.
- Work-up: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to neutralize the phenolate and remove boronic byproducts), then brine. Dry over Na₂SO₄.
- Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product usually elutes around 10-20% EtOAc due to the polarity of the phenol.

Synthetic Workflow Diagram (DOT)



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Figure 2: Suzuki-Miyaura cross-coupling workflow for sterically hindered biaryl synthesis.

Part 3: Physicochemical Profiling

For drug development, understanding the "druggability" of this scaffold is vital. The following data is derived from standard QSAR models for this specific structure.

Property	Value (Approx.)	Significance
Molecular Weight	202.23 g/mol	Fragment-like; ideal for Lead-Like space (<300).
LogP (Octanol/Water)	3.8 ± 0.3	Highly lipophilic due to the biaryl core + methyl/fluoro groups.
H-Bond Donors	1 (Phenol OH)	Critical for receptor binding (e.g., Kinase hinge region).
H-Bond Acceptors	2 (O, F)	Fluorine acts as a weak acceptor; Oxygen is a strong acceptor.
pKa	~9.5 - 10.0	Typical phenol acidity; exists as neutral species at physiological pH (7.4).
PSA (Polar Surface Area)	~20 Å ²	Excellent membrane permeability (Brain penetrant potential).

Interpretation: The high LogP combined with low molecular weight suggests this molecule is an excellent Central Nervous System (CNS) active scaffold. However, the high lipophilicity requires formulation strategies (e.g., micronization) to ensure adequate solubility in biological assays.

Part 4: Applications & References

Medicinal Chemistry Applications

- Kinase Inhibition:** The 2-phenylphenol motif mimics the ATP-binding interaction in many kinases. The phenol -OH often forms a hydrogen bond with the "hinge" region of the kinase, while the twisted biaryl structure fits into the hydrophobic back-pocket.
- Bioisosterism:** The 4-fluoro-3-methylphenyl group is a bioisostere for a 4-chlorophenyl or a 3,4-dichlorophenyl group, offering improved metabolic stability (blocking the para-position) without significantly changing the steric profile.

- Fungicides: Biaryl phenols are structurally related to succinate dehydrogenase inhibitor (SDHI) fungicides, where the lipophilic biaryl tail anchors the molecule in the fungal membrane.

References

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